REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][C:9]([C:10](=[CH:11][CH:12]([CH2:13][CH3:14])[CH2:15][CH3:16])[C:17]#[N:18])=[O:19].[CH2:24]1[CH2:25][CH2:26][C:27]2=[N:32][CH2:31][CH2:30][CH2:29][N:28]2[CH2:33][CH2:34]1.[CH3:35][C:36]#[N:37].[N+:20]([O-:21])(=[O:22])[CH3:23]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][C:9]([C:10]1([C:17]#[N:18])[CH:11]([CH:12]([CH2:13][CH3:14])[CH2:15][CH3:16])[CH2:23]1)=[O:19]
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Name
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CCC(C=C(C#N)C(=O)OCc1ccccc1)CC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C=C(C#N)C(=O)OCc1ccccc1)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCC2=NCCCN2CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+](=O)[O-]
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Name
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Type
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product
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Smiles
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CCC(CC)C1CC1(C#N)C(=O)OCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |